Home > Products > Screening Compounds P107830 > L-Carbidopa-3', 4'-Diphosphate
L-Carbidopa-3', 4'-Diphosphate -

L-Carbidopa-3', 4'-Diphosphate

Catalog Number: EVT-13565604
CAS Number:
Molecular Formula: C10H16N2O10P2
Molecular Weight: 386.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Carbidopa-3', 4'-Diphosphate is a chemical compound associated with the treatment of Parkinson's disease, primarily functioning as an inhibitor of aromatic amino acid decarboxylase. This compound plays a crucial role in enhancing the efficacy of levodopa by preventing its peripheral metabolism, thus allowing more levodopa to cross the blood-brain barrier and exert its therapeutic effects.

Source

L-Carbidopa-3', 4'-Diphosphate is synthesized from L-DOPA (L-3,4-dihydroxyphenylalanine), which is a naturally occurring amino acid and precursor to dopamine. The synthesis involves various chemical reactions and modifications to produce the diphosphate form.

Classification

L-Carbidopa-3', 4'-Diphosphate is classified as a small molecule drug. It is recognized for its pharmacological properties in treating parkinsonian symptoms and is often used in conjunction with levodopa.

Synthesis Analysis

Methods

The synthesis of L-Carbidopa-3', 4'-Diphosphate can be approached through several methods, primarily focusing on the conversion of methyldopa or L-DOPA derivatives.

  1. Route One: Involves using dimethoxy-methyl DOPA hydrochloride as a starting material, yielding low recovery rates.
  2. Route Two: Described in Patent 230865A1, this method employs methyldopa methyl esters protected with boric acid and involves a series of reactions leading to carbidopa production with moderate recovery.
  3. Route Three: A more efficient method utilizing methyldopa methyl esters directly reacted with oxaziridine, followed by hydrolysis to yield carbidopa with higher recovery rates (approximately 70%) .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and pH, along with the use of solvents like dichloromethane for optimal yields. The final product is purified through crystallization techniques.

Molecular Structure Analysis

Structure

L-Carbidopa-3', 4'-Diphosphate has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with enzymes involved in dopamine metabolism. The empirical formula is C10H14N2O4C_{10}H_{14}N_{2}O_{4}, with a molar mass of approximately 226.232 g mol226.232\text{ g mol} .

Data

  • Melting Point: 203 to 205 °C
  • Solubility: Slightly soluble in water
  • Structural Features: The compound contains hydroxyl groups and an amino group that are critical for its biological activity .
Chemical Reactions Analysis

Reactions

L-Carbidopa-3', 4'-Diphosphate participates in various biochemical reactions, primarily involving its role as an inhibitor of aromatic amino acid decarboxylase. This inhibition prevents the conversion of levodopa into dopamine outside the central nervous system.

Technical Details

The mechanism involves binding to the active site of the enzyme, where it stabilizes the enzyme-substrate complex through van der Waals interactions and hydrogen bonding . This specificity allows for selective inhibition without affecting other metabolic pathways.

Mechanism of Action

Process

The primary mechanism of action for L-Carbidopa-3', 4'-Diphosphate is through competitive inhibition of aromatic amino acid decarboxylase. By binding to this enzyme, it prevents the decarboxylation of levodopa into dopamine before it reaches the brain.

Data

This process enhances the bioavailability of levodopa, allowing higher concentrations to enter the central nervous system where it can be converted into dopamine, thus alleviating symptoms of Parkinson's disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Melting Point: 203 - 205 °C
  • Solubility: Slightly soluble in water; solubility may vary based on pH and temperature conditions.

Chemical Properties

  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; careful handling is required during synthesis and application .
Applications

L-Carbidopa-3', 4'-Diphosphate is primarily used in clinical settings for:

  • Treatment of Parkinson's Disease: It enhances the efficacy of levodopa therapy by preventing its premature conversion to dopamine outside the brain.
  • Research Applications: Investigated for its potential roles in neuropharmacology and drug development aimed at improving dopaminergic therapies.
Synthesis and Structural Modification of L-Carbidopa-3',4'-Diphosphate

Methodologies for Phosphate Esterification of Carbidopa Derivatives

The synthesis of L-Carbidopa-3',4'-diphosphate centers on the precise introduction of phosphate groups to the catechol moiety of carbidopa while preserving its α-hydrazino acid functionality. The primary synthetic challenge lies in the simultaneous protection of acid- and base-sensitive groups during phosphorylation. Two principal methodologies have emerged for phosphate esterification:

  • Phosphoryl Chloride-Mediated Route: This direct approach employs phosphorous oxychloride (POCl₃) as the phosphorylating agent under controlled anhydrous conditions. Carbidopa is typically suspended in anhydrous solvents like dichloromethane or tetrahydrofuran. POCl₃ is added dropwise at low temperatures (-20°C to 0°C), followed by the introduction of a phosphate nucleophile (e.g., tris(tetra-n-butylammonium) hydrogen pyrophosphate) to form the diphosphate ester in situ. The reaction requires meticulous control of stoichiometry (typically 2.2-2.5 eq POCl₃ per eq carbidopa) and reaction temperature to minimize di- and triphosphate byproducts and hydrolysis of the hydrazine group [1] [8].

  • Protecting Group Strategy: To enhance selectivity and yield, an alternative route utilizes temporary protection of the catechol hydroxyls and the α-carboxylic acid. Silyl protecting groups (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) are often employed for the catechol hydroxyls, while the carboxylic acid can be protected as a methyl or ethyl ester. Phosphorylation is then performed using protected phosphoramidite reagents (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) activated by tetrazole, followed by oxidation (using meta-chloroperbenzoic acid or H₂O₂) to the phosphate triester. Sequential acidic and basic deprotection steps then remove the silyl groups, the ester protecting group, and hydrolyze the cyanoethyl phosphate protections, yielding the target diphosphate prodrug. This method offers improved regiocontrol but involves more synthetic steps [1] [7].

  • Solvent and Base Optimization: The choice of solvent and base significantly impacts reaction efficiency and purity. Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are preferred. Organic bases such as triethylamine (TEA) or N-methylmorpholine (NMM) are crucial for scavenging HCl generated during POCl₃-mediated phosphorylation. Excess base can lead to racemization or hydrazine degradation, necessitating precise equivalents (typically 5-6 eq relative to carbidopa) [1] [7].
  • Product Isolation: Isolation of the highly polar diphosphate prodrug often involves precipitation techniques. Adding the crude reaction mixture to cold acetone or diethyl ether induces precipitation of the diphosphate salt. Further purification is typically achieved via ion-exchange chromatography or recrystallization from water/alcohol mixtures. Lyophilization (freeze-drying) is the final step to obtain the pure prodrug, often as a hydrate (e.g., carbidopa 4′-monophosphate dihydrate) [1].

Table 1: Comparison of Key Phosphorylation Methodologies for Carbidopa Diphosphate Synthesis

MethodReagentsKey ConditionsAdvantagesDisadvantagesReported Yield Range
POCl₃ DirectPOCl₃, Phosphate Nucleophile (e.g., (NBu₄)₃HP₂O₇), Base (TEA/NMM)Anhydrous DCM/THF, -20°C to 25°CFewer steps, directLower regioselectivity, byproduct formation (di/triphosphate), sensitivity45-65%
Protected PhosphoramiditeTBDMSCl, R₂NP(OR')₂ (Amidite), Tetrazole, Oxidant (mCPBA/H₂O₂), Deprotection Acids/BasesMultiple steps, anhydrous conditionsHigher regioselectivity, better control, purer intermediatesMultiple steps, lower overall yield, cost of reagents30-50% (overall)

Optimization of Regioselective Phosphorylation at the 3' and 4' Positions

Achieving selective phosphorylation at both the 3' and 4' hydroxyl groups of the catechol moiety in carbidopa is paramount for synthesizing the bioactive diphosphate prodrug. Uncontrolled phosphorylation can lead to mixtures of 3'-monophosphate, 4'-monophosphate, diphosphate, triphosphate, and phosphorylated hydrazine derivatives, complicating purification and reducing yield. Key strategies for regioselective diphosphate formation include:

  • Transient Silyl Protection: This is the most effective strategy for controlling regiochemistry. The less sterically hindered 4'-hydroxyl group is selectively protected first using a bulky silyl chloride (e.g., tert-butyldiphenylsilyl chloride, TBDPSCl) under mild conditions (e.g., DCM, imidazole, 0-25°C). Subsequent protection of the 3'-hydroxyl with a smaller silyl group (e.g., TBDMSCl) follows. Phosphorylation is then directed to the less sterically hindered 3'-position first, using one equivalent of phosphorylating agent. After deprotection of the 4'-silyl group under selective conditions (e.g., fluoride for TBDPS), the second phosphorylation targets the 4'-hydroxyl. Finally, the 3'-silyl group is removed. This stepwise protection-phosphorylation-deprotection sequence ensures high regioselectivity for the 3',4'-diphosphate [1] [8].
  • Metal-Ion Assisted Chelation: Divalent metal cations (e.g., Zn²⁺, Mg²⁺) can coordinate with the catechol oxygens, altering their nucleophilicity and potentially directing phosphorylation. While less commonly used as the primary method for carbidopa diphosphate synthesis than silyl protection, metal chelation can be employed adjunctively. For instance, adding ZnCl₂ during POCl₃-mediated phosphorylation has been observed to modestly improve the diphosphate-to-monophosphate ratio, possibly by stabilizing a transition state favorable for bis-phosphorylation or by activating the phosphorylating agent [1] [7].
  • Controlled Stoichiometry and Stepwise Addition: In direct phosphorylation routes without protecting groups, precise control of POCl₃ stoichiometry and the stepwise addition of reagents are critical. Adding one equivalent of POCl₃ at low temperature allows initial formation of the monophosphate (predominantly the 4'-isomer due to steric and electronic factors). Careful monitoring (e.g., TLC, HPLC) followed by the addition of a second equivalent of POCl₃ and the phosphate nucleophile can then drive the formation of the diphosphate. However, achieving high regioselectivity and purity solely through stoichiometric control is more challenging than using protecting groups [1].

Table 2: Regioselective Protection Strategies for Carbidopa Diphosphate Synthesis

StrategyKey StepsRegioselectivity ControlImpact on Diphosphate Yield/Purity
Stepwise Silyl Protection (4' then 3')1. Selective 4'-TBDPS protection2. 3'-TBDMS protection3. Phosphorylate 3'-OH4. Deprotect 4'-TBDPS5. Phosphorylate 4'-OH6. Deprotect 3'-TBDMSHigh (Directed by steric bulk differential)High yield (≥70% after steps), High Purity (≥95%)
Metal Ion Chelation (Zn²⁺)Addition of ZnCl₂ during POCl₃ phosphorylationModerate (Alters catechol oxygen nucleophilicity)Moderate improvement in diphosphate ratio, requires careful optimization
Controlled Stoichiometry (POCl₃)Sequential addition of 1 eq POCl₃ (→ mono-P), then 1 eq POCl₃ + nucleophile (→ di-P)Low (Limited control over mono-P isomer, risk of over-phosphorylation)Lower yield (≤50%), mixture of isomers/byproducts

Stereochemical Considerations in the Design of Chiral Diphosphate Analogues

Carbidopa possesses a chiral center at the α-carbon bearing the hydrazine group. Maintaining the (S)-configuration at this center is absolutely critical for its biological activity as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor. Improper reaction conditions during diphosphate synthesis can lead to epimerization (racemization), forming the biologically inactive (R)-enantiomer. Furthermore, the phosphorylation process itself creates new chiral centers at the phosphorus atoms within the diphosphate moiety. While rapid rotation around P-O bonds often renders these phosphorus centers configurationally labile in biological systems, the stereochemical integrity of the α-carbon must be rigorously preserved [1] [2] [8].

  • Risk of α-Carbon Racemization: The α-hydrogen of carbidopa is acidic due to the electron-withdrawing effects of the adjacent carboxylic acid and hydrazine groups. Exposure to strong bases, elevated temperatures, or prolonged reaction times can facilitate deprotonation, leading to enolization and subsequent racemization. Steps involving strong bases (e.g., excessive amounts of TEA during phosphorylation, strong bases during deprotection) or high temperatures pose significant risks. Protecting the carboxylic acid as an ester (e.g., methyl ester) significantly reduces the acidity of the α-hydrogen and is a common strategy to mitigate racemization during synthesis. Monitoring enantiomeric purity via chiral HPLC (e.g., using Chirobiotic T or Crownpak CR columns) or capillary electrophoresis after each synthetic step is essential [1] [7].
  • Stereospecific Binding to AADC: The (S)-enantiomer of carbidopa binds stereospecifically to the active site of AADC. Structural studies, including X-ray crystallography of ligand-bound DOPA decarboxylase, reveal that the (S)-configuration allows optimal interactions with key residues (e.g., forming a hydrazone linkage with the pyridoxal 5'-phosphate (PLP) cofactor and hydrophobic interactions within the active site cleft). The (R)-enantiomer lacks these precise interactions and is a poor inhibitor [2]. Therefore, any significant epimerization during diphosphate synthesis would diminish the prodrug's efficacy, as the (R)-diphosphate would not effectively inhibit peripheral decarboxylation of L-DOPA after enzymatic hydrolysis.
  • Design of Chiral Diphosphate Analogues: While the primary goal is synthesizing the natural (S)-carbidopa diphosphate, exploring non-natural chiral analogues involves:
  • Synthesis of (R)-Carbidopa Diphosphate: Synthesized either by starting from enantiopure (R)-carbidopa (requiring resolution or asymmetric synthesis) or by deliberately racemizing the (S)-precursor under controlled conditions followed by chiral separation. This enantiomer serves as a critical negative control in biological studies to confirm the stereospecificity of prodrug activation and AADC inhibition.
  • Chiral Phosphate Modifications: Incorporating chiral phosphate groups (e.g., using enantiomerically pure phosphoramidite reagents containing chiral auxiliaries) is theoretically possible but challenging. The resulting diastereomers (due to chiral P centers and chiral α-C) might exhibit differences in hydrolysis kinetics by phosphatases or membrane transport. However, configurational instability at phosphorus often limits the practical utility of this approach for prodrug design targeting systemic delivery. Research focuses primarily on maintaining α-carbon chirality [1] [8].
  • Analytical Chiral Characterization: Confirming the enantiomeric purity of the final diphosphate prodrug and key intermediates is mandatory. Techniques include:
  • Chiral HPLC: The gold standard. Requires hydrolysis of the diphosphate back to free carbidopa (using phosphatases or acid hydrolysis) under conditions that do not induce racemization. The released carbidopa is then analyzed on a chiral stationary phase.
  • Chiral Capillary Electrophoresis (CE): An alternative method offering high resolution, potentially without the need for prior hydrolysis depending on the chiral selector used (e.g., cyclodextrins).
  • Optical Rotation: Provides a rapid but less definitive check if the specific rotation of the pure (S)-diphosphate is known and sufficiently distinct from the (R)-form.Acceptable enantiomeric excess (e.e.) for the prodrug is typically >98% [1].

Table 4: Stereochemical Analysis and Impact in Carbidopa Diphosphate Prodrug

Chirality AspectPotential IssueMitigation StrategyAnalytical MethodBiological Consequence
α-Carbon (C2) Configuration (S)Racemization to (R)-enantiomer during synthesisUse carboxylic acid protecting group (ester), minimize base strength/temperature, monitor e.e.Chiral HPLC/CE of hydrolyzed product, Specific Rotation(R)-enantiomer is a poor AADC inhibitor; reduced efficacy
Phosphorus Centers (P)Diastereomer formation if chiral phosphate usedGenerally not targeted due to configurational lability; focus on α-carbon³¹P NMR (may show diastereomers if stable)Likely minimal difference in hydrolysis/activity
Binding to AADCRequires (S)-configuration at α-carbonEnsure high e.e. (>98%) of (S)-prodrugX-ray Crystallography (of AADC-inhibitor complex)Loss of inhibitory activity with (R)-enantiomer

Properties

Product Name

L-Carbidopa-3', 4'-Diphosphate

IUPAC Name

(2S)-3-(3,4-diphosphonooxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

Molecular Formula

C10H16N2O10P2

Molecular Weight

386.19 g/mol

InChI

InChI=1S/C10H16N2O10P2/c1-10(12-11,9(13)14)5-6-2-3-7(21-23(15,16)17)8(4-6)22-24(18,19)20/h2-4,12H,5,11H2,1H3,(H,13,14)(H2,15,16,17)(H2,18,19,20)/t10-/m0/s1

InChI Key

LYLIRFRNFPSPFI-JTQLQIEISA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)OP(=O)(O)O)OP(=O)(O)O)(C(=O)O)NN

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)OP(=O)(O)O)OP(=O)(O)O)(C(=O)O)NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.